molecular formula C16H26ClN B8266340 4-Chloro-N,N-dipentylaniline

4-Chloro-N,N-dipentylaniline

Cat. No.: B8266340
M. Wt: 267.84 g/mol
InChI Key: INKAJOQRRUNBFY-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dipentylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorine atom at the para position of the benzene ring and two pentyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-dipentylaniline typically involves the alkylation of 4-chloroaniline with pentyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

4-Chloroaniline+2Pentyl HalideThis compound+2Halide Ion\text{4-Chloroaniline} + 2 \text{Pentyl Halide} \rightarrow \text{this compound} + 2 \text{Halide Ion} 4-Chloroaniline+2Pentyl Halide→this compound+2Halide Ion

The reaction is typically conducted under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dipentylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone imines.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone imines

    Reduction: Corresponding amines

    Substitution: Various substituted anilines depending on the nucleophile used

Scientific Research Applications

4-Chloro-N,N-dipentylaniline has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Agricultural Chemistry: The compound is investigated for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dipentylaniline involves its interaction with various molecular targets. The chlorine atom and the pentyl groups play a crucial role in determining the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N,N-dimethylaniline
  • 4-Chloro-N,N-diethylamine
  • 4-Chloro-N,N-dibutylaniline

Uniqueness

4-Chloro-N,N-dipentylaniline is unique due to the presence of two pentyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

4-chloro-N,N-dipentylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClN/c1-3-5-7-13-18(14-8-6-4-2)16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKAJOQRRUNBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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